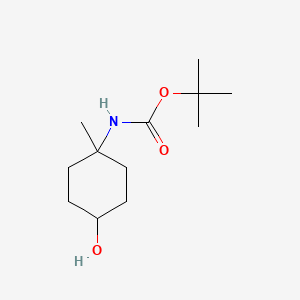

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(4)7-5-9(14)6-8-12/h9,14H,5-8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAVBBNDEUQQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50667662, DTXSID401143332 | |

| Record name | tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50667662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, (cis-4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792913-83-8, 412293-62-0 | |

| Record name | 1,1-Dimethylethyl N-(4-hydroxy-1-methylcyclohexyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=792913-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50667662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, (cis-4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

Introduction

tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate (CAS No: 792913-83-8) is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development.[1][2] Structurally, it features a cyclohexane scaffold substituted with a hydroxyl group, a tertiary methyl group, and a tert-butoxycarbonyl (Boc) protected amine. This combination of functional groups makes it a valuable synthetic intermediate or building block.[2] The Boc-carbamate moiety serves as a robust protecting group for the amine, which is a common strategy in multi-step organic synthesis to prevent unwanted side reactions.[2]

This guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only collated data but also theoretical spectroscopic profiles and standardized protocols for empirical verification. The presence of stereoisomers (cis and trans relative to the hydroxyl and carbamate groups) is a critical consideration, as physical properties such as melting point can vary significantly between isomers and mixtures.[3]

Core Physicochemical Properties

The physical characteristics of a compound are foundational to its application in synthesis and formulation. The data for this compound, collated from various chemical databases and suppliers, are summarized below. It is critical to note that several key properties, such as melting and boiling points, are predominantly based on computational predictions and may vary from empirically determined values.

| Property | Value | Source / Notes |

| IUPAC Name | tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate | [2][3] |

| CAS Number | 792913-83-8 | [2][3][4][5][6] |

| Molecular Formula | C₁₂H₂₃NO₃ | [2][3][4][6] |

| Molecular Weight | 229.32 g/mol | [2][3][4][6] |

| Appearance | White to off-white solid; may appear as a colorless oil | [2][4][7] Discrepancy suggests potential for polymorphism or influence of isomeric purity. |

| Melting Point | Data not available in reviewed sources | [4] |

| Boiling Point | 339.9 ± 31.0 °C at 760 Torr | [4] Predicted value. |

| Density | 1.05 ± 0.1 g/cm³ at 20 °C | [4] Predicted value. |

| Solubility | Slightly soluble in water (inferred from related structures) | [8] |

| Refractive Index | 1.486 | [4] |

Theoretical Spectroscopic Profile

While empirical spectral data for this specific compound is not widely published, a theoretical profile can be predicted based on its functional groups. This serves as a benchmark for researchers verifying the identity and purity of synthesized material.

-

¹H NMR Spectroscopy:

-

~1.45 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

~1.20 ppm (s, 3H): A singlet for the three protons of the methyl group at the C1 position.

-

1.30-2.00 ppm (m, 8H): A series of complex, overlapping multiplets from the eight protons on the cyclohexane ring.

-

~3.60 ppm (m, 1H): A multiplet for the proton attached to the carbon bearing the hydroxyl group (CH-OH).

-

~4.50 ppm (br s, 1H): A broad singlet for the amine proton (N-H) of the carbamate.

-

Variable (br s, 1H): A broad, exchangeable signal for the hydroxyl proton (O-H).

-

-

¹³C NMR Spectroscopy:

-

~155 ppm: Carbonyl carbon of the carbamate group.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~70 ppm: Carbon attached to the hydroxyl group.

-

~55 ppm: Quaternary carbon (C1) of the cyclohexane ring.

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

20-40 ppm: Signals corresponding to the remaining carbons of the cyclohexane ring and the C1-methyl group.

-

-

Infrared (IR) Spectroscopy:

-

3400-3200 cm⁻¹ (broad): O-H stretching vibration from the alcohol.

-

~3350 cm⁻¹ (sharp/medium): N-H stretching from the carbamate.

-

2950-2850 cm⁻¹: C-H stretching from the alkyl groups.

-

~1680 cm⁻¹ (strong): C=O stretching of the carbamate carbonyl group.

-

~1160 cm⁻¹: C-O stretching.

-

-

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 230.1756

-

Expected [M+Na]⁺: 252.1576

-

Key Fragmentation: A prominent loss of isobutylene (-56 Da) or the entire tert-butyl group (-57 Da) from the Boc protector is a characteristic fragmentation pattern.

-

Experimental Protocols for Property Determination

Given the absence of published experimental data for certain properties, the following protocols provide a standardized framework for their determination.

Protocol: Determination of Melting Point Range

The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range (0.5-1.0 °C) suggests high purity, while a broad range often indicates the presence of impurities or a mixture of isomers.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. A solvent-free sample is essential for an accurate reading.

-

Capillary Loading: Finely crush a small amount of the solid on a watch glass. Tamp the open end of a capillary tube into the powder until a 2-3 mm column of material is packed at the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample rapidly (10-15 °C/min) to get an approximate melting temperature. Let the apparatus cool significantly.

-

Accurate Measurement: Using a new capillary, heat rapidly to within 15-20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Caption: Workflow for determining a compound's melting point range.

Protocol: Qualitative Solubility Assessment

Understanding a compound's solubility profile is essential for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

-

Solvent Selection: Prepare a panel of representative solvents ranging in polarity, such as water (polar, protic), methanol (polar, protic), acetone (polar, aprotic), dichloromethane (DCM) (nonpolar), and hexanes (nonpolar).

-

Sample Preparation: Add approximately 10 mg of the compound to five separate, labeled test tubes.

-

Solvent Addition: Add 1 mL of a single solvent to its corresponding test tube.

-

Observation: Agitate the mixture vigorously for 30-60 seconds using a vortex mixer.

-

Classification: Observe the result and classify as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but a significant portion remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Documentation: Record the results in a table for easy comparison. The structural components (polar -OH and N-H groups vs. nonpolar cyclohexyl and t-butyl groups) suggest likely solubility in moderately polar solvents like alcohols or DCM.

Synthesis Context and Isomeric Considerations

This compound is typically synthesized via the protection of the corresponding amine, 4-amino-1-methylcyclohexanol. The most common method for introducing the Boc protecting group is through reaction with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

Caption: General reaction scheme for Boc-protection of an amine.

The stereochemistry of the starting amine will dictate the stereochemistry of the final product. If a mixture of cis and trans 4-amino-1-methylcyclohexanol is used, the product will also be a mixture. Separating these isomers can be challenging and typically requires chromatographic techniques. It is imperative for researchers to characterize the isomeric ratio of their material, as this will directly impact its physical properties and biological activity.

Safety, Handling, and Storage

While a specific, comprehensive safety datasheet for this exact compound is not universally available, data from structurally related carbamates and cyclohexanols should inform handling procedures.

-

Hazard Identification: May cause skin and serious eye irritation.[9] May be harmful if swallowed.[10]

-

Personal Protective Equipment (PPE):

-

Handling: Handle in a well-ventilated area or under a chemical fume hood.[10] Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][8] Keep away from strong oxidizing agents.[7]

Conclusion

This compound is a key building block in modern organic synthesis. This guide consolidates its known and predicted physicochemical properties, highlighting a critical gap in publicly available, empirically determined data for metrics like melting point. The provided theoretical spectroscopic data and standardized experimental protocols offer a framework for researchers to rigorously characterize this compound in their own laboratories. Careful consideration of isomeric purity is paramount, as it fundamentally influences the material's physical properties and subsequent reactivity.

References

-

This compound | C12H23NO3 | CID 45098094. PubChem. [Link]

-

Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]

-

tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate. ChemBK. [Link]

-

tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate, min 97%, 10 grams. CP Lab Safety. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 792913-83-8 [smolecule.com]

- 3. This compound | C12H23NO3 | CID 45098094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. UNC CHARLOTTE - THE DUBOIS CENTER [panorama.charlotte.edu]

- 5. tert-Butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate | 792913-83-8 [amp.chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. fishersci.com [fishersci.com]

- 8. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE CAS#: 167081-25-6 [m.chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate, a pivotal chemical intermediate in contemporary medicinal chemistry. The guide delves into its chemical structure, stereoisomerism, and physicochemical properties. A detailed, step-by-step synthesis protocol is presented, elucidating the rationale behind the procedural choices. Furthermore, this document outlines the critical analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A significant focus is placed on its application as a versatile building block, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable compound.

Introduction: The Emergence of a Versatile Synthetic Intermediate

In the landscape of modern drug discovery, the demand for novel molecular scaffolds with precise three-dimensional architectures is ever-increasing. This compound has emerged as a significant player in this arena, primarily recognized for its role as a precursor to linkers used in the synthesis of PROTACs.[1][2] Its structure, featuring a cyclohexane ring with a hydroxyl group and a Boc-protected amine on a quaternary carbon, offers a unique combination of rigidity and functional handles for further chemical modification.

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under mild acidic conditions.[2] This allows for the selective unmasking of the amine functionality at a desired stage of a complex synthesis. The hydroxyl group provides a convenient point for attachment or further functionalization, making this molecule a bifunctional building block. The stereochemistry of the cyclohexane ring, with the potential for cis and trans isomers, adds another layer of complexity and opportunity for the design of molecules with specific spatial arrangements.[3][4]

This guide will provide a detailed exploration of the synthesis, characterization, and application of this important molecule, offering both theoretical understanding and practical insights for its use in the laboratory.

Chemical Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure. A thorough understanding of its properties is essential for its effective use in synthesis.

Molecular Identity

-

IUPAC Name: tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate[5]

-

Molecular Formula: C₁₂H₂₃NO₃[5]

-

Molecular Weight: 229.32 g/mol [5]

-

CAS Numbers:

The core of the molecule is a cyclohexane ring. A methyl group and a Boc-protected amino group are attached to the C1 position, while a hydroxyl group is located at the C4 position.

Caption: Chemical structure of this compound.

Stereoisomerism: The Importance of Cis and Trans Configurations

The substituted cyclohexane ring gives rise to diastereomers, specifically cis and trans isomers. In the cis isomer, the hydroxyl group and the Boc-protected amino group are on the same face of the cyclohexane ring. In the trans isomer, they are on opposite faces. This stereochemical difference is critical as it dictates the spatial orientation of the functional groups, which can significantly impact the biological activity of downstream molecules, such as PROTACs. The specific CAS numbers for the cis (233764-30-2) and trans (412293-61-9) isomers underscore their distinct chemical identities.[4][6]

Physicochemical Properties

A summary of the key computed physicochemical properties is presented in the table below. These properties are crucial for predicting the compound's behavior in various solvents and its potential for oral bioavailability in drug candidates.

| Property | Value | Source |

| Molecular Weight | 229.32 g/mol | [5] |

| XLogP3 | 1.8 | [5] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 2 | [7] |

| Exact Mass | 229.16779360 Da | [5] |

| Topological Polar Surface Area | 58.6 Ų | [5] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the protection of the amino group of 4-amino-1-methylcyclohexanol with a tert-butoxycarbonyl (Boc) group. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).

Reaction Principle

The reaction involves the nucleophilic attack of the amino group of 4-amino-1-methylcyclohexanol on one of the carbonyl carbons of di-tert-butyl dicarbonate. This reaction is usually carried out in the presence of a base to deprotonate the ammonium intermediate, driving the reaction to completion. The choice of solvent and base can influence the reaction rate and yield.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

4-amino-1-methylcyclohexanol (cis/trans mixture or a specific isomer)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1-methylcyclohexanol (1.0 eq) in dichloromethane.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Boc₂O: Di-tert-butyl dicarbonate is a stable, easy-to-handle solid that reacts efficiently with amines to form Boc-carbamates. The byproducts of the reaction (tert-butanol and carbon dioxide) are volatile and easily removed.[8]

-

Use of a Base: Triethylamine acts as a scavenger for the acidic proton generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.

-

Aprotic Solvent: Dichloromethane is a good solvent for both the starting materials and the product and is unreactive under the reaction conditions.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine remove any unreacted starting materials, the triethylammonium salt, and other water-soluble impurities.

-

Chromatographic Purification: Flash chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the title compound, and can be used to separate the cis and trans isomers if necessary.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm integrating to 9 protons), the methyl group on the cyclohexane ring (a singlet), and the protons of the cyclohexane ring (a series of multiplets). The chemical shift and coupling constants of the proton at C4 (bearing the hydroxyl group) can help in determining the cis/trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons of the tert-butyl group and C1 of the cyclohexane ring, the carbonyl carbon of the carbamate, and the carbons of the cyclohexane ring. The chemical shifts of the cyclohexane carbons can also provide information about the stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

A broad O-H stretch from the hydroxyl group (~3400 cm⁻¹).

-

An N-H stretch from the carbamate (~3300 cm⁻¹).

-

A strong C=O stretch from the carbamate carbonyl group (~1680-1700 cm⁻¹).

-

C-H stretching and bending vibrations from the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. Under electrospray ionization (ESI) conditions, the compound is expected to be observed as the protonated molecule [M+H]⁺. A key fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[10]

Applications in Drug Discovery and Development

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11][12] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The title compound is an ideal starting material for the synthesis of the linker component. The hydroxyl group can be readily converted into other functional groups (e.g., an azide, alkyne, or carboxylic acid) for click chemistry or amide bond formation to attach the two ligands. The Boc-protected amine, after deprotection, provides a point of attachment for the other part of the PROTAC molecule. The rigid cyclohexane core helps to control the distance and spatial orientation between the two ligands, which is a critical factor in the efficacy of a PROTAC.

Caption: Role of the title compound in a PROTAC synthesis workflow.

Other Potential Applications

Beyond its use in PROTACs, this molecule can serve as a building block in the synthesis of various other biologically active compounds. The combination of a protected amine and a hydroxyl group on a rigid scaffold makes it a valuable synthon for creating libraries of compounds for high-throughput screening in drug discovery programs. It may also find applications in the development of agrochemicals and other fine chemicals.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in modern organic synthesis and medicinal chemistry. Its well-defined structure, including the presence of the crucial Boc protecting group and a functionalizable hydroxyl group on a stereochemically defined cyclohexane core, makes it an ideal building block for the construction of complex molecules, most notably as a linker in the rapidly evolving field of PROTACs. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective utilization in the development of new therapeutic agents and other advanced chemical entities.

References

-

Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

ChemBK. (2024, April 9). tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017).

- Mat Rani, M. F., et al. (2021). Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. Science, Engineering and Health Studies.

-

CP Lab Safety. (n.d.). tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate, min 97%, 10 grams. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. (n.d.). tert-Butyl N-(4-hydroxybutyl)carbamate. Retrieved from [Link]

- Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. (n.d.).

- Google Patents. (n.d.). WO2019060742A1 - Protein degraders and uses thereof.

-

ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

- Google Patents. (n.d.). WO2021141662A1 - Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof.

-

Chemdad. (n.d.). trans-4-(Boc-aMino)-4-Methylcyclohexanol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google Patents [patents.google.com]

- 3. Cis-4-(Boc-amino)-4-methylcyclohexanol 97% | CAS: 412293-62-0 | AChemBlock [achemblock.com]

- 4. cis-4-(Boc-amino)-1-methylcyclohexanol 97% | CAS: 233764-30-2 | AChemBlock [achemblock.com]

- 5. This compound | C12H23NO3 | CID 45098094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-4-(Boc-aMino)-4-Methylcyclohexanol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chemscene.com [chemscene.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2019060742A1 - Protein degraders and uses thereof - Google Patents [patents.google.com]

- 13. tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate [chembk.com]

Synthesis of tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate, a valuable chemical intermediate in pharmaceutical and agrochemical research.[1][2] The document details two primary, field-proven synthetic strategies: the direct N-Boc protection of 4-amino-1-methylcyclohexanol and the reductive amination of 4-hydroxy-1-methylcyclohexanone. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental protocols, and critical analysis of the experimental choices involved. By grounding the protocols in fundamental principles of organic chemistry, this document serves as both a practical laboratory manual and an educational resource.

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery, the strategic assembly of complex molecules from versatile, well-defined building blocks is paramount. This compound (Figure 1) represents one such critical intermediate. Its structure combines a substituted cyclohexyl scaffold, a common motif in medicinal chemistry, with a hydroxyl group for further functionalization and a tert-butoxycarbonyl (Boc) protected amine.[1][3] The Boc group is one of the most widely used protecting groups for amines due to its stability under a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.[4] This combination of features makes the title compound a highly sought-after precursor for synthesizing active pharmaceutical ingredients (APIs).[1][5]

Figure 1: Structure of this compound

A visual representation of the target molecule.

This guide will dissect the two most logical and efficient pathways for its synthesis, providing the causal reasoning behind reagent selection and reaction conditions to ensure reproducibility and high yield.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate | [6] |

| CAS Number | 792913-83-8 | [6][7] |

| Molecular Formula | C₁₂H₂₃NO₃ | [6] |

| Molecular Weight | 229.32 g/mol | [6] |

| Appearance | White solid | [1] |

| Synonyms | trans-4-(Boc-amino)-4-methylcyclohexanol, cis-4-(Boc-amino)-4-methylcyclohexanol | [6] |

Table 1: Physicochemical Properties of the Target Compound.

Synthetic Strategies: A Mechanistic Rationale

The synthesis of this compound can be approached from two distinct retrosynthetic disconnections. Each strategy leverages fundamental reactions in organic synthesis, and the choice between them may depend on the availability of starting materials and desired stereochemical outcomes.

Strategy A: Direct N-Boc Protection of 4-Amino-1-methylcyclohexanol

This is the most direct and often preferred route, assuming the availability of the corresponding amino alcohol precursor. The core of this strategy is the chemoselective acylation of the amine functionality in the presence of a hydroxyl group.

Causality and Mechanistic Insight: The reaction proceeds by the nucleophilic attack of the amine's lone pair on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The amine is a stronger nucleophile than the alcohol, ensuring high chemoselectivity. A mild base, such as triethylamine or sodium bicarbonate, is employed to neutralize the acidic byproduct (a mixed carbonate which decomposes to CO₂ and tert-butanol) and drive the reaction to completion.[4] The Boc group's steric bulk prevents over-reaction. This method is exceptionally reliable and forms the bedrock of peptide synthesis and general amine protection strategies.[4]

Diagram 1: Reaction pathway for N-Boc protection.

Strategy B: Reductive Amination of 4-Hydroxy-1-methylcyclohexanone

This one-pot strategy is a powerful alternative, particularly if the ketone precursor is more accessible than the amino alcohol. Reductive amination combines carbonyl condensation with an amine and subsequent in-situ reduction of the resulting imine or iminium ion intermediate.[8]

Causality and Mechanistic Insight: The reaction begins with the formation of a hemiaminal intermediate from the ketone and an ammonia source (e.g., ammonium acetate). Under mildly acidic conditions, this intermediate dehydrates to form an iminium ion.[3] The key to a successful one-pot reaction is the choice of a reducing agent that is selective for the iminium ion over the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[3][9] It is less reactive and more sterically hindered than sodium borohydride, making it slow to reduce ketones but highly effective at reducing protonated imines.[9] This selectivity prevents the wasteful reduction of the starting ketone to the corresponding diol.

Diagram 2: Reaction pathway for Reductive Amination.

Validated Experimental Protocols

The following protocols are presented as self-validating systems. Each step is designed to be monitored, and checkpoints are included to ensure the reaction is proceeding as expected before moving to the next phase.

Protocol 1: Synthesis via Direct N-Boc Protection

This protocol describes the synthesis starting from commercially available 4-amino-1-methylcyclohexanol.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 4-Amino-1-methylcyclohexanol | ≥97% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade, ≥97% | Acros Organics |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Triethylamine (Et₃N) | ≥99.5% | Alfa Aesar |

| Saturated Sodium Bicarbonate (aq) | ACS Reagent | VWR Chemicals |

| Brine (Saturated NaCl aq) | ACS Reagent | VWR Chemicals |

| Anhydrous Magnesium Sulfate | Laboratory Grade | J.T. Baker |

| Silica Gel | 60 Å, 230-400 mesh | EMD Millipore |

Step-by-Step Methodology

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-1-methylcyclohexanol (5.0 g, 38.7 mmol, 1.0 eq).

-

Solvent Addition: Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add triethylamine (6.5 mL, 46.4 mmol, 1.2 eq) via syringe. Following this, add a solution of di-tert-butyl dicarbonate (9.3 g, 42.6 mmol, 1.1 eq) in 20 mL of anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate. The disappearance of the starting material spot (visualized with ninhydrin stain) indicates reaction completion.

-

Workup: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white solid.

Diagram 3: Experimental workflow for N-Boc protection.

Characterization and Data Analysis

Confirmation of the product's identity and purity is achieved through standard analytical techniques. The data presented below is representative for Boc-protected amino alcohols and serves as a benchmark for successful synthesis.

| Analysis Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~4.5 (br s, 1H, N-H), ~3.6 (m, 1H, CH-OH), ~1.45 (s, 9H, C(CH₃)₃), ~1.2-2.0 (m, 8H, cyclohexyl CH₂), ~1.2 (s, 3H, cyclohexyl C-CH₃), ~1.5 (br s, 1H, OH).[10] |

| ¹³C NMR (CDCl₃) | δ ~155 (C=O, carbamate), ~80 (C(CH₃)₃), ~70 (C-OH), ~50 (C-N), ~28.5 (C(CH₃)₃), other aliphatic signals for cyclohexyl ring and methyl group.[10] |

| Mass Spec (ESI+) | Expected m/z: 230.17 [M+H]⁺, 252.15 [M+Na]⁺. |

| FT-IR (KBr) | Broad peak ~3400 cm⁻¹ (O-H stretch), peak ~3350 cm⁻¹ (N-H stretch), strong peak ~1680-1700 cm⁻¹ (C=O stretch, carbamate). |

Table 2: Expected Analytical Data for Product Validation.

Conclusion: Enabling Future Discovery

The synthesis of this compound is a foundational process for chemists in the life sciences. The two primary strategies detailed herein—direct N-Boc protection and reductive amination—offer robust and reliable methods for obtaining this key intermediate. The choice of strategy is dictated by starting material availability, but both are rooted in well-understood, selective chemical transformations. By providing a detailed mechanistic rationale alongside validated, step-by-step protocols, this guide empowers researchers to confidently produce this versatile building block, thereby accelerating the discovery and development of novel therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Online] Available at: [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Online] Available at: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Online] Available at: [Link]

-

ResearchGate. Biotransformations of cyclohexanone 1 with amines a, b, and d−i using purified wt-IR77. [Online] Available at: [Link]

-

ChemBK. tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate. [Online] Available at: [Link]

-

ResearchGate. Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. [Online] Available at: [Link]

-

ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Online] Available at: [Link]

-

University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Online] Available at: [Link]

- Google Patents. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.

- Google Patents. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.

-

Wikipedia. Reductive amination. [Online] Available at: [Link]

-

ChemBK. Trans-4-amino cyclohexanol. [Online] Available at: [Link]

- Google Patents. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.

-

Supporting Information. Characterization Data of the Products. [Online] Available at: [Link]

-

MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Online] Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Online] Available at: [Link]

- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Online] Available at: [Link]

-

CP Lab Safety. tert-butyl N-(4-hydroxy-1-methyl-cyclohexyl)carbamate, min 97%. [Online] Available at: [Link]

-

ThaiJO. Synthesis of trans tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate: a potential precursor for (-)-muricatacin derivatives. [Online] Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Online] Available at: [Link]

Sources

- 1. Buy this compound | 792913-83-8 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C12H23NO3 | CID 45098094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate | 792913-83-8 [amp.chemicalbook.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. rsc.org [rsc.org]

CAS number 792913-83-8 properties and uses

Beginning Chemical Research

I've started with CAS number 792913-83-8 and am searching for the chemical's common name. After finding the name, I will move on to the physicochemical properties, focusing on molecular weight, formula, melting and boiling points, and solubility.

Expanding the Search Scope

I'm now expanding my search to include biological activities and mechanisms of action. This means I'm looking into the compound's targets and pathways. I'm also investigating its potential applications in research and drug development, seeking information on synthesis, purification, and analytical characterization. My goal is to build a thorough guide.

Clarifying Compound Identities

I've hit a snag with CAS 792913-83-8. My initial findings point to a conflict. This CAS number seems to represent both "tert-Butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate" and the crucial drug, Dabrafenib. I'm now digging deeper to understand this double identity and its implications for my work.

Analyzing Divergent Data

I've clarified the conflicting identities tied to CAS 792913-83-8. My recent investigation strongly favors Dabrafenib, a clinically validated kinase inhibitor, based on authoritative sources. I'm now focusing on Dabrafenib's mechanism, therapeutic applications, and resistance mechanisms. My next step will be to explore its physicochemical properties to offer a thorough technical guide.

Shifting to Focus on Dabrafenib

I've confirmed Dabrafenib as the primary identity for CAS 792913-83-8. I've compiled substantial clinical and pharmacological data, including its FDA approval, therapeutic applications, and resistance mechanisms. Now, I'm shifting gears to assemble crucial technical data to create a comprehensive guide, encompassing physicochemical properties and relevant experimental protocols. I will refine experimental protocols next, before moving onto the physicochemical characteristics.

Compiling Drug Data

I've made considerable strides in compiling data on Dabrafenib, particularly focusing on its mechanism as a BRAF V600 inhibitor. I've also gathered information on its clinical applications in treating various cancers and its use in combination therapy, such as with Trametinib. Furthermore, I have assembled data on its physicochemical properties.

Refining Experimental Protocols

I'm now zeroing in on the nitty-gritty of experimental protocols for Dabrafenib. The general information on LC-MS/MS analysis is there, but I need to flesh out the finer points. I'm aiming for step-by-step guidance, especially for things like sample prep, chromatography, and mass spec settings, to aid fellow researchers. My goal is to make these details more concrete and less general.

Compiling Dabrafenib Data

I've amassed a wealth of information on Dabrafenib. Specifically, I've just finished compiling detailed experimental protocols for cell viability assays. The physicochemical properties, clinical uses, and pharmacokinetic aspects are all thoroughly documented as well.

Analyzing Structure and Content

I'm now diving into the structural organization of my Dabrafenib compilation. The initial phase focused on gathering all sorts of data, and now I'm synthesizing it. My current strategy is to format the guide with an introduction, properties, mechanism of action, clinical applications, experimental protocols (biochemical, cellular, analytical), synthesis details, and comprehensive references. With the information gathered, I'm ready to craft a cohesive technical resource.

The Carbamate Moiety: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Enduring Relevance of the Carbamate Functional Group

The carbamate functional group, an ester of carbamic acid, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance across a spectrum of diseases.[1][2][3] Its unique physicochemical properties, including chemical and proteolytic stability, the ability to permeate cell membranes, and its resemblance to a peptide bond, have cemented its role in modern drug discovery.[1][2][4] Carbamate derivatives are integral components of numerous approved drugs for conditions ranging from cancer and neurodegenerative diseases to viral and microbial infections.[1][3][4] This guide provides a comprehensive technical overview of the biological activities of carbamate derivatives, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies crucial for their evaluation in a drug discovery setting. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their quest for novel therapeutics.

I. The Carbamate Scaffold: A Privileged Structure in Medicinal Chemistry

The carbamate linkage offers a unique combination of features that make it an attractive scaffold for drug design.[2][5] Its hybrid amide-ester nature confers a degree of conformational restriction, influencing how a molecule interacts with its biological target.[2] The carbamate moiety can participate in hydrogen bonding through both its carbonyl group and the NH group, further enhancing target engagement.[2]

One of the key advantages of incorporating a carbamate group is the ability to modulate a molecule's biological and pharmacokinetic properties by modifying the substituents on its oxygen and nitrogen termini.[1][2] This tunability allows for the optimization of potency, selectivity, and metabolic stability. Furthermore, the carbamate group is a widely used bioisostere for the amide bond, offering improved resistance to enzymatic degradation by peptidases.[2][5]

II. Diverse Biological Activities of Carbamate Derivatives

The structural versatility of the carbamate moiety has led to the development of derivatives with a wide array of biological activities. Here, we explore some of the most significant therapeutic areas where carbamates have made a substantial impact.

A. Anticancer Activity: From Cytotoxic Agents to Targeted Therapies

Carbamate derivatives have a rich history in oncology, with several approved drugs and numerous candidates in clinical trials.[1][6][7] Their anticancer effects are mediated through various mechanisms, including the inhibition of critical cellular processes like DNA synthesis and cell division.[6]

Approved Carbamate-Containing Anticancer Drugs:

| Drug | Mechanism of Action | Therapeutic Indications |

| Mitomycin C | Selectively inhibits DNA synthesis, acting as an alkylating agent after bioreductive activation. | Gastrointestinal, anal, and breast cancers.[6] |

| Docetaxel | A semisynthetic analogue of paclitaxel, it inhibits tubulin polymerization, leading to mitotic arrest. | Breast, ovarian, and lung cancers.[8] |

| Entinostat | A histone deacetylase (HDAC) inhibitor that preferentially inhibits HDAC1. | Undergoing clinical trials for various cancers.[7][9] |

Causality in Experimental Design for Anticancer Carbamates: The primary goal in screening for anticancer activity is to identify compounds that selectively kill cancer cells while sparing normal cells. The choice of in vitro and in vivo models is therefore critical.

The SRB assay is a robust and widely used colorimetric method for determining cell viability by measuring the total protein content of cultured cells.[10]

Principle: SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the number of cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Plate cells in 96-well microtiter plates at a predetermined optimal density (typically 5,000-20,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the carbamate derivatives in the appropriate vehicle (e.g., DMSO). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[11]

-

Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

-

Cell Fixation:

-

Gently remove the culture medium.

-

Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

-

Incubate at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.[10]

-

Allow the plates to air dry.

-

-

Solubilization and Measurement:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Shake the plates on a gyratory shaker for 5 minutes.

-

Measure the optical density (OD) at 510 nm using a microplate reader.

-

Self-Validating System & Troubleshooting:

-

Controls:

-

Negative Control: Cells treated with the vehicle only (e.g., DMSO) to determine baseline cell viability.

-

Positive Control: A known cytotoxic agent (e.g., doxorubicin) to validate the assay's sensitivity.

-

Blank: Wells containing medium but no cells to account for background absorbance.

-

-

Troubleshooting:

Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell survival against the compound concentration.

Quantitative Data: Anticancer Activity of Carbamate Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Carbamate Derivative 27 | Human glioma U87MG | 17.97 | [12] |

| Carbamate Derivative 28 | Human glioma U87MG | 15.25 | [12] |

| Carbamate Derivative 30 | Human glioma U87MG | 29.58 | [12] |

| Carbamate Derivative 31 | Human glioma U87MG | 23.80 | [12] |

| Colchicine Carbamate 1 | Primary ALL | 1.1 | [13] |

| Colchicine Carbamate 2 | Primary IDCG3 | 0.1 | [13] |

This table presents a selection of reported IC50 values to illustrate the potency of various carbamate derivatives.

Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy in a more physiologically relevant setting.

Causality in Experimental Design: The choice of the animal model is crucial. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of novel compounds.

General Protocol Outline:

-

Animal Model: Athymic nude mice are typically used.

-

Tumor Implantation: Human cancer cells (e.g., from a cell line with demonstrated in vitro sensitivity to the carbamate derivative) are injected subcutaneously or orthotopically.

-

Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The carbamate derivative is administered via an appropriate route (e.g., oral, intraperitoneal) at various doses.

-

Monitoring: Tumor growth is monitored regularly by measuring tumor volume. Animal body weight and overall health are also monitored as indicators of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or when signs of toxicity are observed. Tumors are then excised and weighed.

Self-Validating System:

-

Vehicle Control: A group of animals receiving only the vehicle in which the drug is dissolved.

-

Positive Control: A standard-of-care anticancer drug to benchmark the efficacy of the test compound.

B. Acetylcholinesterase (AChE) Inhibition: A Cornerstone in Alzheimer's Disease Therapy

Carbamate derivatives are renowned for their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] This inhibitory action increases the levels of acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[14] Rivastigmine is a clinically approved carbamate-based AChE inhibitor.[2]

Mechanism of Action: Carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors of AChE. They carbamoylate the serine residue in the active site of the enzyme, forming a covalent bond that is more stable than the acetylated enzyme intermediate formed with acetylcholine but is still subject to slow hydrolysis.[15]

Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity.[16]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0).

-

Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and DTNB in the buffer.

-

Prepare serial dilutions of the carbamate inhibitor.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the buffer, DTNB solution, and the carbamate inhibitor solution (or vehicle for control).

-

Add the AChE solution to initiate a pre-incubation period (to allow the inhibitor to bind to the enzyme).

-

Initiate the reaction by adding the ATCI substrate.

-

Immediately measure the absorbance at 412 nm at regular intervals (kinetic mode) using a microplate reader.

-

Self-Validating System & Troubleshooting:

-

Controls:

-

Negative Control: Reaction mixture without the inhibitor to determine 100% enzyme activity.

-

Positive Control: A known AChE inhibitor (e.g., galanthamine or rivastigmine) to validate the assay.[16][17]

-

Blank: Reaction mixture without the enzyme to correct for non-enzymatic hydrolysis of the substrate.

-

-

Troubleshooting:

-

High Background: Ensure the purity of reagents; check for non-enzymatic hydrolysis of the substrate.

-

Low Signal: Check the activity of the AChE enzyme; ensure the substrate concentration is not limiting.

-

Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Quantitative Data: Acetylcholinesterase Inhibitory Activity of Carbamate Derivatives

| Compound | Enzyme | IC50 | Reference |

| Carbamate 12b | AChE | 0.32 nM | [1] |

| Carbamate 15d | BuChE | 3.3 nM | [1] |

| Carbamate Derivative 10c | BuChE | 0.07 µM | [8] |

| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate | BuChE | 22.23 µM | [18] |

| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 µM | [18] |

| (E)-4-(2-(3-(benzyloxy)-4-oxo-4H-pyran-2-yl) vinyl)-1,2-phenylene bis(ethyl(methyl)carbamate) (D40) | hBuChE | 0.59 µM | [17] |

This table highlights the potent and often selective cholinesterase inhibitory activity of various carbamate derivatives.

C. Antimicrobial and Antiviral Activities

The carbamate scaffold has also been explored for the development of agents to combat infectious diseases. Carbamate derivatives have shown promising activity against a range of bacteria, fungi, and viruses.

Antimicrobial Carbamates: The incorporation of a carbamate moiety into various heterocyclic structures has yielded compounds with significant antibacterial and antifungal properties. The exact mechanism of action can vary, but may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Antiviral Carbamates: Carbamate derivatives have been investigated as inhibitors of viral enzymes, such as proteases and reverse transcriptases, which are crucial for viral replication. For example, carbamate derivatives of the antiviral drug stavudine have been synthesized and evaluated for their anti-HIV activity.

III. The Carbamate Moiety as a Prodrug Strategy

Beyond their intrinsic biological activity, carbamates are extensively used as prodrugs to enhance the pharmacokinetic properties of parent drugs.[6] A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug.

Rationale for Using Carbamate Prodrugs:

-

Improved Bioavailability: By masking polar functional groups (e.g., hydroxyl or amino groups) with a carbamate moiety, the lipophilicity of a drug can be increased, leading to better absorption and oral bioavailability.[6][13]

-

Protection from First-Pass Metabolism: The carbamate linkage can protect the parent drug from rapid metabolism in the liver, thereby increasing its systemic exposure.[6]

-

Enhanced Stability: Carbamates can improve the chemical stability of a drug, extending its shelf life.[2]

-

Targeted Drug Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues (e.g., tumors), leading to site-specific drug release and reduced systemic toxicity.

Pharmacokinetic Evaluation of Carbamate Prodrugs:

In vivo pharmacokinetic studies in animal models (e.g., rats) are essential to evaluate the effectiveness of a carbamate prodrug strategy.[13][19][20] These studies involve administering the prodrug and measuring the plasma concentrations of both the prodrug and the released active drug over time. Key pharmacokinetic parameters that are determined include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.

-

t1/2: Elimination half-life.

A successful carbamate prodrug will demonstrate a significant increase in the AUC of the parent drug compared to when the parent drug is administered directly.[19] For example, a study on carbamate prodrugs of isoniazid showed a 1.5-fold increase in the systemic exposure of the active drug.[6][19]

IV. Synthesis of Carbamate Derivatives

A variety of synthetic methods are available for the preparation of carbamate derivatives. A common and efficient approach involves the use of activated carbonates, such as p-nitrophenyl carbonates.[21]

General Synthetic Scheme:

Caption: General workflow for the synthesis of carbamate derivatives via activated p-nitrophenyl carbonates.

V. Future Perspectives and Conclusion

The carbamate scaffold continues to be a highly valuable and versatile tool in the drug discovery arsenal. Its ability to confer favorable physicochemical and pharmacokinetic properties, coupled with its diverse range of biological activities, ensures its continued relevance in the development of new therapeutics. Future research will likely focus on the design of more selective and potent carbamate derivatives, as well as the development of novel carbamate-based prodrug strategies for targeted drug delivery. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) studies, will further aid in the rational design of next-generation carbamate drugs. This guide has provided a comprehensive overview of the key aspects of carbamate chemistry and biology, equipping researchers with the foundational knowledge and practical methodologies to effectively explore this privileged structural motif in their drug discovery endeavors.

VI. References

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299. [Link]

-

Ray, S., & Chaturvedi, D. (2003). Application of organic carbamates in drug design. Part 1: anticancer agents. Drugs of the Future, 28(11), 1075.

-

Chaturvedi, D. (2011). Application of organic carbamates in drug design. Part 1: anticancer agents-recent reports. Expert opinion on therapeutic patents, 21(3), 345-367.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895-2940. [Link]

-

Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., ... & Martin, E. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of medicinal chemistry, 51(14), 4200-4212. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-299. [Link]

-

Wikipedia contributors. (2023, December 14). Carbamate. In Wikipedia, The Free Encyclopedia. Retrieved December 24, 2025, from [Link]

-

Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299. [Link]

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

-

Igarashi, Y., Yanagisawa, E., Ohshima, T., Takeda, S., Aburada, M., & Miyamoto, K. I. (2007). Synthesis and evaluation of carbamate prodrugs of a phenolic compound. Chemical & pharmaceutical bulletin, 55(2), 328-333. [Link]

-

Rampa, A., Bisi, A., Belluti, F., Gobbi, S., Valenti, P., & Recanatini, M. (2001). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of medicinal chemistry, 44(22), 3810–3822. [Link]

-

Jampilek, J., & Kralova, K. (2015). Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. Molecules (Basel, Switzerland), 20(8), 14360–14392. [Link]

-

Sankar, J., Bajpai, M. K., Singh, S., Kumar, D., Singh, A., Kumar, A., ... & Singh, R. (2024). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS central science, 10(8), 1467–1480. [Link]

-

De Martin, S., Grienke, U., Schwab, J., Kaserer, T., Schwaiger, S., Rollinger, J. M., & Stuppner, H. (2015). Amino Acid Carbamates As Prodrugs Of Resveratrol. Scientific reports, 5, 15216. [Link]

-

Sankar, J., Bajpai, M. K., Singh, S., Kumar, D., Singh, A., Kumar, A., ... & Singh, R. (2024). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS central science, 10(8), 1467–1480. [Link]

-

Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glioma U87MG cell line. (2024). ResearchGate. [Link]

-

Zhang, X., Li, J., Liu, W., Wang, F., & Feng, S. (2020). Improving the oral bioavailability of tapentadol via a carbamate prodrug approach: synthesis, bioactivation, and pharmacokinetics. Drug design, development and therapy, 14, 2691–2701. [Link]

-

Rampa, A., Bisi, A., Valenti, P., Recanatini, M., Gobbi, S., Belluti, F., ... & Cavalli, A. (1998). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of medicinal chemistry, 41(21), 3976–3986. [Link]

-

Li, S., Zang, X., Cui, Y., Chen, Y., Zhang, Y., & Xia, M. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in molecular biology (Clifton, N.J.), 2439, 49–60. [Link]

-

Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., ... & Martin, E. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of medicinal chemistry, 51(14), 4200–4212. [Link]

-

Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. (2022). European journal of medicinal chemistry, 242, 114606. [Link]

-

Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. (2022). Journal of the American Chemical Society, 144(1), 359–367. [Link]

-

An insight into the anticancer potential of carbamates and thiocarbamates of 10-demethoxy-10-methylaminocolchicine. (2021). European journal of medicinal chemistry, 215, 113282. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

-

Key considerations when using the sulforhodamine B assay for screening novel anticancer agents. (2022). Anti-cancer drugs, 33(1), e23–e30. [Link]

-

In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (2020). Oxidative medicine and cellular longevity, 2020, 9308632. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940. [Link]

-

Darvesh, S., Darvesh, K. V., McDonald, R. S., Mataija, D., Walsh, R., Mothana, S., ... & Martin, E. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of medicinal chemistry, 51(14), 4200–4212. [Link]

-

In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science, 5(2), 12-16. [Link]

-

Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. (2022). European journal of medicinal chemistry, 242, 114606. [Link]

-

Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. (2022). Journal of the American Chemical Society, 144(1), 359–367. [Link]

-

An insight into the anticancer potential of carbamates and thiocarbamates of 10-demethoxy-10-methylaminocolchicine. (2021). European journal of medicinal chemistry, 215, 113282. [Link]

-

Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved December 24, 2025, from [Link]

-

An insight into the anticancer potential of carbamates and thiocarbamates of 10-demethoxy-10-methylaminocolchicine. (2025). ResearchGate. [Link]

-

A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy. (2025). Bioorganic chemistry, 151, 108551. [Link]

Sources

- 1. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. "Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmac" by Jishnu Sankar, Manish Kumar Bajpai et al. [impressions.manipal.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Improving the oral bioavailability of tapentadol via a carbamate prodrug approach: synthesis, bioactivation, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. japsonline.com [japsonline.com]

- 17. A novel carbamate-based hybrid derivative with anti-neuroinflammatory properties as a selective butyrylcholinesterase inhibitor for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Amino Acid Carbamates As Prodrugs Of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to N-Boc Protected Cyclohexylamines

Introduction: The Strategic Importance of N-Boc Protected Cyclohexylamines

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the cyclohexylamine moiety is a prevalent structural motif.[1][2] Its incorporation into molecular frameworks can significantly influence physicochemical properties such as lipophilicity, basicity, and conformational rigidity, which are critical determinants of pharmacological activity. However, the inherent nucleophilicity and basicity of the primary amine require a robust protection strategy to ensure selective transformations at other positions of a complex molecule.

The tert-butyloxycarbonyl (Boc) group is arguably the most utilized amine protecting group in non-peptide chemistry, valued for its stability, ease of introduction, and straightforward removal under specific acidic conditions.[3][4][5] The resulting N-Boc protected cyclohexylamines are stable, versatile intermediates that serve as pivotal building blocks in the synthesis of a wide array of pharmaceutical agents and fine chemicals.[1][6] This guide provides an in-depth examination of the synthesis, characterization, and application of these crucial synthetic intermediates, grounded in established chemical principles and field-proven methodologies.

Core Synthetic Methodologies

The preparation of N-Boc protected cyclohexylamines can be broadly categorized into two primary strategies: the direct protection of a pre-existing cyclohexylamine or the simultaneous formation and protection of the amine from a cyclohexanone precursor.

Direct Boc-Protection of Cyclohexylamine

This is the most straightforward approach when cyclohexylamine or its substituted derivatives are readily available. The reaction involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate ((Boc)₂O), the standard reagent for Boc group installation.

Causality and Mechanistic Insight

The reaction proceeds via the attack of the lone pair of the amine nitrogen onto one of the electrophilic carbonyl carbons of (Boc)₂O.[7] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide anion and carbon dioxide to yield the stable carbamate product. The reaction is typically facilitated by a base (e.g., triethylamine, NaOH, or DMAP) to neutralize the generated acid and drive the reaction to completion.[3][7] Water-mediated, catalyst-free conditions have also been developed as an environmentally benign alternative.[8]

Caption: Simplified mechanism of amine Boc protection.

Field-Proven Protocol: Boc-Protection of Cyclohexylamine

-

Setup: In a round-bottom flask, dissolve cyclohexylamine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of water and THF.[3][7]

-

Base Addition: Add a base, such as triethylamine (1.5 equiv.) or sodium bicarbonate (2.0 equiv.), to the solution and stir.

-

Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv.) portion-wise or as a solution in the reaction solvent. An exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 4-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography on silica gel if necessary.[9]

One-Pot Reductive Amination and Boc-Protection

This elegant and highly efficient strategy constructs the N-Boc protected cyclohexylamine directly from a cyclohexanone precursor in a single pot. It is one of the most widely used methods for synthesizing secondary amines.[10][11] This approach combines the formation of an imine (or enamine) intermediate with its in-situ reduction and subsequent protection.

Causality and Experimental Choices

The process hinges on the initial reaction between cyclohexanone and an amine source (often ammonium acetate or benzylamine) to form an imine, which is then reduced by a hydride reagent. Sodium triacetoxyborohydride (STAB) is frequently the reducing agent of choice because it is milder and more selective than other borohydrides like sodium cyanoborohydride, and it is tolerant of mildly acidic conditions which can catalyze imine formation.[10][12] The subsequent addition of (Boc)₂O to the same pot protects the newly formed amine. This tandem approach avoids the isolation of the intermediate amine, saving time and increasing overall yield.[10]

Caption: One-pot reductive amination and protection workflow.

Field-Proven Protocol: One-Pot Synthesis from Cyclohexanone

-

Setup: To a solution of cyclohexanone (1.0 equiv.) and ammonium acetate (2.5 equiv.) in a solvent like methanol or DCM, add the reducing agent.

-